molecular formula C25H21ClN2O5 B2866026 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-chlorobenzoate CAS No. 361159-08-2

2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-chlorobenzoate

Cat. No.: B2866026
CAS No.: 361159-08-2
M. Wt: 464.9
InChI Key: JWZRLHFDDPZSSU-UHFFFAOYSA-N
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Description

This compound (CAS: 361159-10-6) is a tricyclic heterocyclic derivative with the molecular formula C₂₅H₂₁ClN₂O₅ and a molecular weight of 464.90 g/mol . Its structure features:

  • A tricyclic core (azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene) with two ketone groups at positions 2 and 2.
  • A morpholine substituent at position 8 of the tricyclic system.
  • An ethyl 4-chlorobenzoate ester linked to the azatricyclic nitrogen.

Properties

IUPAC Name

2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5/c26-17-6-4-16(5-7-17)25(31)33-15-12-28-23(29)19-3-1-2-18-21(27-10-13-32-14-11-27)9-8-20(22(18)19)24(28)30/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZRLHFDDPZSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-chlorobenzoate typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tricyclic Cores

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Azatricyclo[7.3.1.0^{5,13}] Morpholine, 4-chlorobenzoate 464.90 High polarity (morpholine), lipophilic ester
Desmethylclozapine Dibenzodiazepine Piperazine ~325.84 Antipsychotic analog; lacks ester group
I-6230 Benzoate ester Pyridazin-3-yl phenethylamino ~395.88 Flexible phenethylamino linker
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo Tetracyclic dithia-aza Methoxyphenyl, dithia ring ~400–420 (estimated) Sulfur-containing rings; rigid core

Key Observations:

  • Tricyclic vs.
  • Morpholine vs. Piperazine : Unlike desmethylclozapine’s piperazine group, the morpholine in the target compound introduces an oxygen atom, increasing polarity and possibly reducing CNS penetration compared to antipsychotic derivatives .
  • Ester Variations : The 4-chlorobenzoate ester in the target compound is bulkier and more electron-withdrawing than the pyridazine or isoxazole substituents in I-6230–I-6473, which may influence hydrolysis rates and bioavailability .

Research Implications and Gaps

  • Structural Similarity vs. Activity : While the target compound shares tricyclic features with antipsychotics, its ester group and morpholine substituent suggest divergent pharmacological profiles. Further in vitro testing is needed to validate target engagement .
  • Data Silos: As noted in , fragmented chemical databases hinder systematic comparisons. A centralized repository for tricyclic derivatives could accelerate structure-activity relationship (SAR) studies.

Biological Activity

2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-chlorobenzoate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound contains a morpholine ring and a tricyclic framework, which are known to contribute to various biological activities.

Chemical Structure and Properties

The compound's chemical structure can be characterized as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O₄
  • Molecular Weight : 367.80 g/mol
  • CAS Number : 326017-96-3

The presence of multiple functional groups such as morpholine and dioxo groups enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition : The compound may bind to the active sites of certain enzymes, inhibiting their activity.
  • Receptor Modulation : It may interact with various receptors, altering their signaling pathways.

This dual mechanism suggests a broad spectrum of potential therapeutic applications.

Biological Activity

Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Properties : Some derivatives have shown promising results in inhibiting tumor growth and metastasis by targeting specific proteins involved in cancer progression.
  • Antimicrobial Activity : The compound demonstrates potential antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : It may reduce inflammation by modulating immune responses.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindingsReference
Study AIdentified anticancer effects in vitro against breast cancer cells
Study BDemonstrated antimicrobial activity against E. coli and S. aureus
Study CShowed anti-inflammatory effects in animal models

These studies highlight the therapeutic potential of the compound and its derivatives.

Synthesis and Applications

The synthesis of this compound involves several key steps:

  • Formation of the Tricyclic Core : Cyclization reactions using substituted benzene derivatives.
  • Introduction of Morpholine Ring : Nucleophilic substitution reactions.
  • Esterification : Reaction with benzoic acid derivatives to form the final product.

This compound has applications in medicinal chemistry for drug development targeting specific diseases.

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